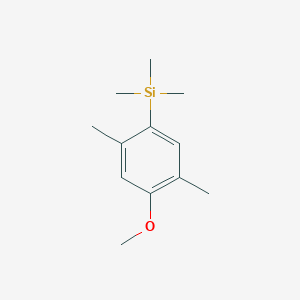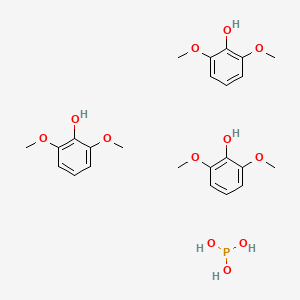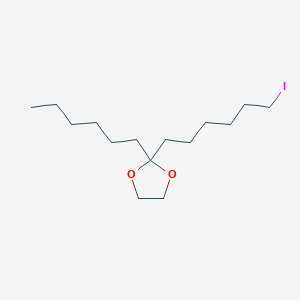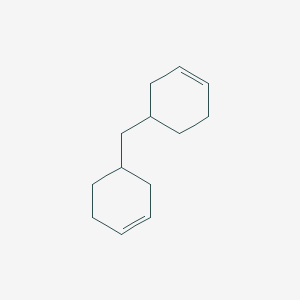![molecular formula C15H31BrO3 B14253215 (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol CAS No. 207981-73-5](/img/structure/B14253215.png)
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a bromododecyl group attached to a propane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol typically involves the reaction of 12-bromododecanol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the bromododecyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives such as azides or thiols.
科学研究应用
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is primarily based on its ability to interact with biological membranes. The bromododecyl group provides hydrophobic interactions, while the propane-1,2-diol backbone offers hydrophilic interactions. This amphiphilic nature allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- (2S)-3-[(12-Chlorododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Iodododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Methyldodecyl)oxy]propane-1,2-diol
Uniqueness
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or substituents may not be as effective.
属性
CAS 编号 |
207981-73-5 |
|---|---|
分子式 |
C15H31BrO3 |
分子量 |
339.31 g/mol |
IUPAC 名称 |
(2S)-3-(12-bromododecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H31BrO3/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15,17-18H,1-14H2/t15-/m0/s1 |
InChI 键 |
IKEXYQNQCMIKCQ-HNNXBMFYSA-N |
手性 SMILES |
C(CCCCCCBr)CCCCCOC[C@H](CO)O |
规范 SMILES |
C(CCCCCCBr)CCCCCOCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


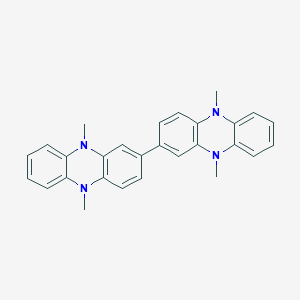
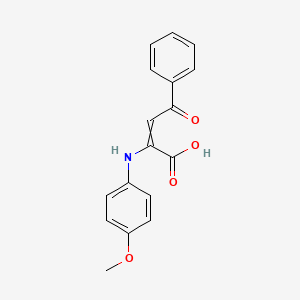
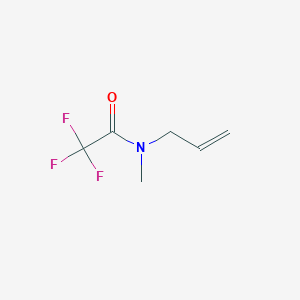
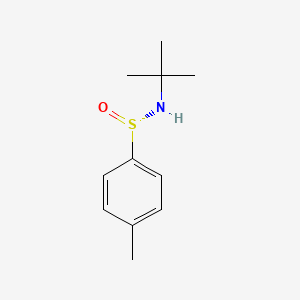
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
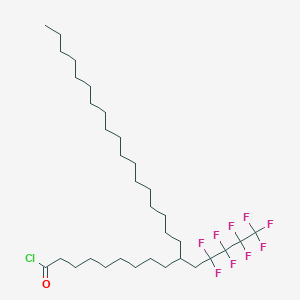
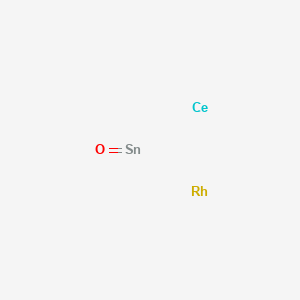
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
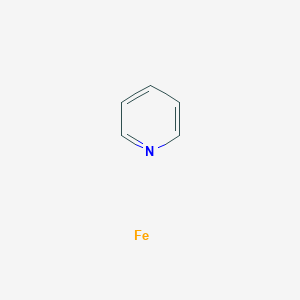
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
